molecular formula C26H24N2O5S B11567373 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567373
M. Wt: 476.5 g/mol
InChI Key: XGUSWZOGRGKAFP-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 620155-43-3) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as evidenced by various studies.

Chemical Characteristics

The molecular formula of the compound is C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S with a molecular weight of 468.6 g/mol. Its structure includes a thiazole ring and a chromeno-pyrrole moiety which are significant for its biological interactions.

Research has indicated that derivatives of chromeno compounds exhibit significant anticancer properties. Specifically, studies involving the compound have shown its ability to induce apoptosis in cancer cell lines such as MOLT4 (a human leukemic cell line). The compound demonstrated a dose-dependent decrease in cell viability, with notable effects at nanomolar concentrations.

Case Studies

  • MOLT4 Cell Line Study : In a study published in the International Journal of Medical Laboratory, it was found that the compound significantly reduced cell viability in MOLT4 cells. The IC50 value was determined to be 250 nM, indicating high potency compared to other derivatives tested (C1: 400 nM; C3: 550 nM; C4: 500 nM) . The mechanism involved increased expression of apoptotic genes such as p53 and Bax.
    CompoundIC50 (nM)
    C1400 ± 5.2
    C2250 ± 4.1
    C3550 ± 3.6
    C4500 ± 3.8
  • Structural Influence on Activity : The effectiveness of the compound was linked to its structural components. Variations in substituents on the chromene core led to differences in cytotoxicity and apoptotic induction .

Biological Assays and Findings

The biological activity of the compound has been further validated through various assays:

  • MTT Assay : Used to assess cell viability post-treatment with varying concentrations of the compound over different time intervals (24, 48, and 72 hours). Results indicated a clear inverse relationship between concentration and cell viability.
  • Real-Time PCR : Employed to measure the expression levels of apoptotic genes post-treatment, confirming that treated cells underwent apoptosis.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24N2O5S/c1-6-32-19-10-8-16(12-20(19)31-5)22-21-23(29)17-11-13(2)7-9-18(17)33-24(21)25(30)28(22)26-27-14(3)15(4)34-26/h7-12,22H,6H2,1-5H3

InChI Key

XGUSWZOGRGKAFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)C)OC

Origin of Product

United States

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